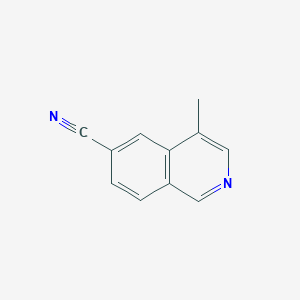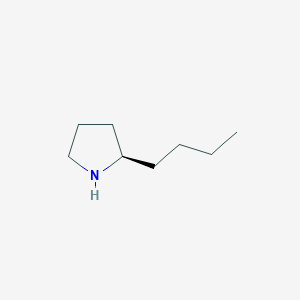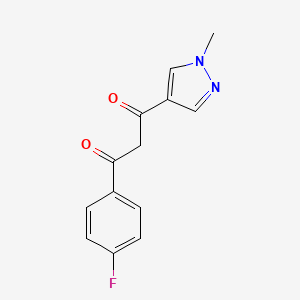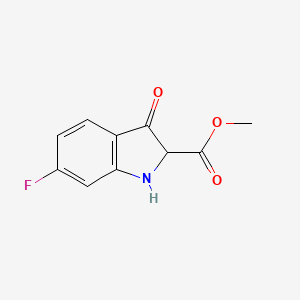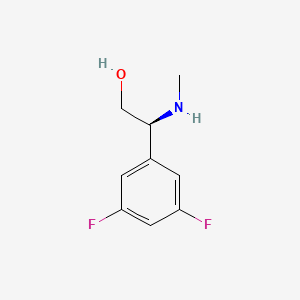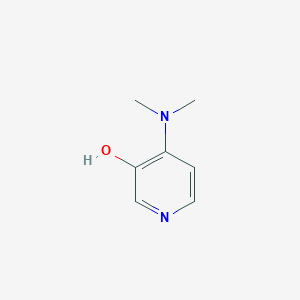
4-(Dimethylamino)pyridin-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)pyridin-3-OL is a versatile organic compound known for its significant role in various chemical reactions. It is a derivative of pyridine, characterized by the presence of a dimethylamino group at the 4-position and a hydroxyl group at the 3-position. This compound is widely used as a nucleophilic catalyst in organic synthesis due to its enhanced basicity and nucleophilicity compared to pyridine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Dimethylamino)pyridin-3-OL can be synthesized through several methods. One common approach involves the reaction of 4-chloropyridine with dimethylamine under reflux conditions. Another method includes the reaction of 4-cyanopyridine with dimethylamine, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylamino)pyridin-3-OL undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It participates in nucleophilic substitution reactions, especially in the presence of electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds .
Aplicaciones Científicas De Investigación
4-(Dimethylamino)pyridin-3-OL has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Dimethylamino)pyridin-3-OL involves its role as a nucleophilic catalyst. The dimethylamino group enhances the nucleophilicity of the pyridine ring, allowing it to effectively participate in various chemical reactions. It forms intermediate complexes with electrophiles, facilitating the transfer of functional groups and the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
Pyridin-2-ol: Similar in structure but differs in the position of the hydroxyl group.
Pyridin-4-ol: Another structural isomer with the hydroxyl group at the 4-position.
Uniqueness
4-(Dimethylamino)pyridin-3-OL is unique due to its enhanced nucleophilicity and basicity, which make it a highly effective catalyst in various organic reactions. Its ability to form stable intermediate complexes with electrophiles sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C7H10N2O |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
4-(dimethylamino)pyridin-3-ol |
InChI |
InChI=1S/C7H10N2O/c1-9(2)6-3-4-8-5-7(6)10/h3-5,10H,1-2H3 |
Clave InChI |
XOXRVWJXPFOTFR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=NC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


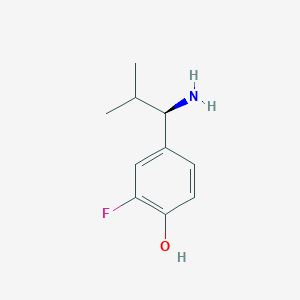
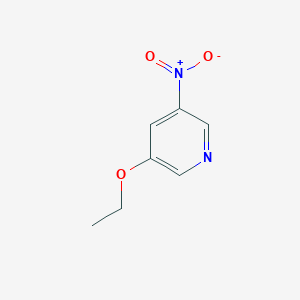
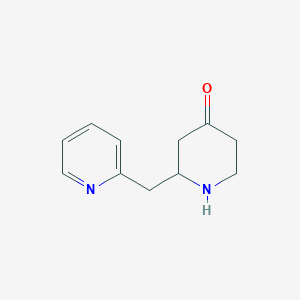
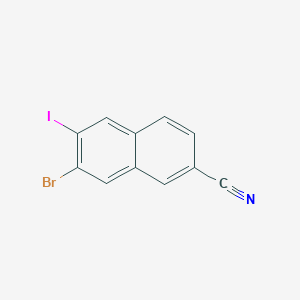
![5-(tert-Butoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12964409.png)
